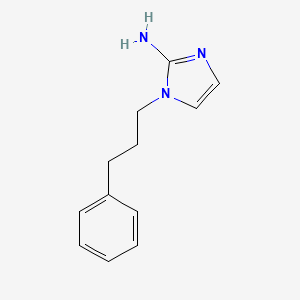

1-(3-Phenylpropyl)-1h-imidazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

1-(3-phenylpropyl)imidazol-2-amine |

InChI |

InChI=1S/C12H15N3/c13-12-14-8-10-15(12)9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,13,14) |

InChI Key |

SZKTVASKJPBVPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C=CN=C2N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Phenylpropyl 1h Imidazol 2 Amine

Development of Novel Synthetic Routes

The construction of the 1-substituted-2-aminoimidazole core requires precise control over regiochemistry and the efficient formation of the heterocyclic ring. Modern synthetic chemistry offers several advanced approaches to address these challenges, moving beyond classical condensation methods.

A primary challenge in the synthesis of N-substituted 2-aminoimidazoles is controlling the position of the substituent on the imidazole (B134444) ring. Regioselective strategies are crucial for ensuring that the 3-phenylpropyl group is selectively introduced at the N1 position. A common and effective method involves the cyclocondensation of an appropriately substituted guanidine (B92328) with an α-haloketone or its synthetic equivalent.

For the synthesis of 1-(3-Phenylpropyl)-1H-imidazol-2-amine, the reaction would likely proceed via the initial formation of 1-(3-phenylpropyl)guanidine (B3023647). This intermediate can then be reacted with a C2 synthon like 2-bromoacetaldehyde or 2-chloroacetaldehyde dimethyl acetal. The proposed reaction mechanism involves the initial regioselective alkylation of a specific nitrogen atom in the guanidine moiety, followed by an intramolecular condensation and subsequent aromatization to furnish the final 2-aminoimidazole product. researchgate.net The regioselectivity is dictated by the substitution pattern on the guanidine starting material, ensuring the phenylpropyl group resides on the desired nitrogen atom.

| Starting Guanidine | C2-Synthon | Expected Product | Regiochemical Outcome |

| 1-(3-Phenylpropyl)guanidine | 2-Bromoacetaldehyde | This compound | Selective N1 substitution |

| Guanidine | 1-Bromo-4-phenylbutan-2-one | Mixture of regioisomers | Potential for multiple products |

This table illustrates hypothetical regioselective strategies for the synthesis of the target compound based on established chemical principles.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions and broader substrate scope compared to traditional methods. consensus.app Several catalytic strategies can be envisioned for the construction of the this compound scaffold.

One promising approach is a palladium-catalyzed alkyne carboamination reaction. nih.gov This methodology could involve the synthesis of an N-propargyl-N'-(3-phenylpropyl)guanidine intermediate. The subsequent Pd-catalyzed intramolecular cyclization would form the imidazole ring, constructing both a C-N and a C-C bond in the annulation step. nih.gov Another advanced method is nickel-catalyzed C-H arylation, which could be used to functionalize a pre-formed imidazole ring, although it is more suited for C2-arylation rather than N1-alkylation. nih.gov Copper-catalyzed multicomponent reactions have also emerged as powerful tools for forming substituted imidazoles, often proceeding under mild conditions with high regioselectivity. rsc.org

| Catalytic System | Key Intermediate | Reaction Type | Potential Advantage |

| Pd(OAc)₂ / Ligand | N-propargyl-N'-(3-phenylpropyl)guanidine | Alkyne Carboamination | High efficiency, C-C bond formation nih.gov |

| Ni(OTf)₂ / dcype | 1-(3-Phenylpropyl)-1H-imidazole | C-H Functionalization | Direct functionalization of imidazole core nih.gov |

| Copper Catalyst | Imidamide, Carboxylic Acid | Condensation/Cyclization | Mild conditions, good functional group tolerance rsc.org |

This table summarizes potential catalytic approaches for the synthesis of this compound, based on analogous reactions in the literature.

One-pot synthesis protocols are highly advantageous as they reduce the number of intermediate purification steps, save time and resources, and minimize waste, aligning with the principles of green chemistry. asianpubs.org A one-pot, two-step synthesis of 2-aminoimidazoles has been successfully achieved using a heterocyclodehydration process between α-chloroketones and guanidine derivatives in deep eutectic solvents (DESs). researchgate.netmdpi.com

This strategy could be directly adapted for this compound. The reaction would involve combining 1-(3-phenylpropyl)guanidine and an α-haloacetaldehyde equivalent in a suitable medium, such as a choline (B1196258) chloride/urea mixture, and heating to effect the condensation and cyclization in a single reaction vessel. mdpi.com Such multicomponent reactions are highly efficient and can significantly simplify the synthetic procedure. acs.orgrsc.org The use of microwave irradiation can further accelerate these one-pot reactions, often leading to higher yields in shorter timeframes. acs.org

| Synthesis Strategy | Number of Steps | Intermediate Isolation | Typical Solvents | Key Advantages |

| Stepwise Synthesis | 2-3 | Yes | Toluene, DMF, THF | Controlled, well-defined intermediates |

| One-Pot Protocol | 1 | No | Deep Eutectic Solvents, Ethanol (B145695) | High efficiency, reduced waste, operational simplicity mdpi.comacs.org |

This table provides a comparative evaluation of stepwise versus one-pot synthesis protocols for preparing 2-aminoimidazoles.

Optimization of Reaction Conditions for Enhanced Efficiency

Once a viable synthetic route is established, the optimization of reaction conditions is paramount to maximize product yield, minimize reaction time, and ensure scalability and sustainability. Key parameters for optimization include the choice of solvent, reaction temperature, and pressure.

The choice of solvent can profoundly impact the rate and outcome of a chemical reaction. In the synthesis of imidazole derivatives, solvents influence the solubility of reactants and can stabilize transition states and charged intermediates. nano-ntp.com Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for reactions involving nucleophiles, while polar protic solvents such as ethanol or water can facilitate steps involving proton transfer through hydrogen bonding. nano-ntp.commdpi.com

Recent research has focused on "green" solvents to reduce environmental impact. Deep eutectic solvents (DESs), mixtures of choline chloride with glycerol (B35011) or urea, have been shown to be highly effective media for 2-aminoimidazole synthesis, reducing reaction times from 10-12 hours in traditional volatile organic compounds (VOCs) to 4-6 hours. mdpi.com Similarly, glycerol has been identified as an effective green solvent that can activate reactants through hydrogen bonding. researchgate.net An optimization study for the synthesis of this compound would involve screening a panel of solvents to identify the optimal balance of yield, reaction rate, and environmental compatibility.

| Solvent | Solvent Type | Typical Yield (%) | Mechanistic Role | Reference |

| DMF | Polar Aprotic | ~79% | Favorable for nucleophilic reactions | mdpi.com |

| MeCN | Polar Aprotic | ~83% | Favorable for nucleophilic reactions | mdpi.com |

| Ethanol/Water | Polar Protic | ~90% | Stabilizes charged intermediates via H-bonding | nano-ntp.com |

| Choline Chloride/Urea (DES) | Ionic Liquid Analogue | >90% | "Green" medium, accelerates reaction | mdpi.com |

| Glycerol | Polar Protic (Green) | ~52-85% | Activates reactants via H-bonding | researchgate.net |

This table presents data on the effect of different solvents on the yield of representative imidazole syntheses, highlighting their mechanistic roles.

Temperature is a critical factor controlling reaction kinetics. Increasing the temperature provides the necessary activation energy for the reaction to proceed, leading to a faster rate. However, excessively high temperatures can lead to the formation of side products or decomposition. Therefore, identifying the optimal temperature is crucial for maximizing the yield of the desired product.

Microwave-assisted synthesis has become a standard technique for accelerating organic reactions. nih.gov By using microwave irradiation, reaction mixtures can be heated to high temperatures and pressures rapidly and uniformly, often resulting in dramatic reductions in reaction times and improved yields compared to conventional heating methods. mdpi.com For the synthesis of this compound, a systematic study comparing conventional heating at various temperatures with microwave irradiation would be essential for optimizing the reaction efficiency. For instance, syntheses of tetrasubstituted imidazoles under ultrasound irradiation, another energy input method, have shown yield increases to over 90% in minutes, compared to lower yields over many hours with traditional methods. mdpi.com

| Heating Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Conventional | Room Temp. | 72 h | ~70% | mdpi.com |

| Ultrasound | 70°C | 30 min | ~90% | mdpi.com |

| Microwave | 120°C | 1 min | ~53% | nih.gov |

| Conventional (Reflux) | ~80-100°C | 120-190 min | 38-86% | mdpi.com |

This table compares the efficiency of different heating methods and temperatures on the synthesis of imidazole derivatives, based on data from the literature.

Stoichiometric Control and Yield Maximization

The most direct and commonly employed method for the synthesis of this compound is the N-alkylation of 2-aminoimidazole with a suitable 3-phenylpropyl halide, such as 1-bromo-3-phenylpropane. Stoichiometric control of the reactants is paramount to maximize the yield of the desired N-1 substituted product and minimize the formation of byproducts.

The key variables to control are the molar ratios of 2-aminoimidazole, the alkylating agent (1-bromo-3-phenylpropane), and the base. The base is crucial for deprotonating the imidazole ring, thereby activating it as a nucleophile. An excess of the alkylating agent can lead to undesired dialkylation, forming a quaternary imidazolium (B1220033) salt, while an insufficient amount will result in incomplete conversion of the starting material. Similarly, the choice and amount of base can influence the reaction rate and selectivity. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective, but milder bases such as potassium carbonate (K₂CO₃) are often preferred for their lower cost and easier handling.

Optimization studies for analogous N-alkylation reactions of imidazoles reveal that a slight excess of the alkylating agent (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) relative to the imidazole substrate often provides the optimal balance for achieving high yields. Reaction temperature and time are also critical; heating is typically required to drive the reaction to completion, but excessive heat can promote side reactions.

Table 1: Illustrative Effect of Stoichiometry on N-Alkylation Yield

| Entry | 2-Aminoimidazole (eq.) | 1-Bromo-3-phenylpropane (eq.) | Base (K₂CO₃) (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | 1.0 | 1.0 | DMF | 80 | 24 | 65 |

| 2 | 1.0 | 1.2 | 1.5 | DMF | 80 | 18 | 88 |

| 3 | 1.0 | 1.5 | 2.0 | DMF | 80 | 18 | 92 |

| 4 | 1.0 | 2.0 | 2.0 | DMF | 100 | 12 | 75 (with byproduct formation) |

This is a representative table based on general principles of N-alkylation of imidazoles; actual yields may vary.

Green Chemistry Principles in Synthesis Design

Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Key areas of focus include the use of alternative solvents, maximizing atom economy, and employing sustainable reagents and catalysts.

Solvent-Free or Aqueous Medium Synthesis

Traditional N-alkylation reactions often utilize polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. These solvents, while effective, pose environmental and health risks. Green alternatives aim to eliminate or replace these hazardous solvents.

Solvent-Free Synthesis: One approach is to perform the reaction under solvent-free ("neat") conditions. This can be achieved by adsorbing the reactants onto a solid support, such as alumina-supported potassium hydroxide (B78521) (KOH/Al₂O₃) or alkaline carbons. uni-giessen.deciac.jl.cn These solid-supported bases act as both the catalyst and a medium for the reaction, which can often be accelerated by microwave irradiation. This method simplifies work-up, as the solid catalyst can be removed by simple filtration, and reduces solvent waste. orientjchem.org

Aqueous Medium Synthesis: Another green strategy involves using water as the reaction solvent. The use of phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide (TBAB), in a basic aqueous medium can facilitate the reaction between the water-insoluble alkyl halide and the imidazole salt. lookchem.com Surfactants like sodium dodecyl sulfate (B86663) (SDS) can also create micelles that enhance the reaction rate in water, providing an efficient and environmentally friendly alternative. chemistryworld.com

Atom Economy Considerations in Reaction Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govnih.gov The N-alkylation of 2-aminoimidazole is a substitution reaction, which inherently has a lower atom economy than addition or rearrangement reactions because it generates byproducts. nih.gov

The reaction is as follows: C₃H₅N₃ + C₉H₁₁Br + K₂CO₃ → C₁₂H₁₄N₂ + KBr + KHCO₃

To calculate the percent atom economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

MW of this compound (C₁₂H₁₄N₂): ~186.25 g/mol

MW of 2-Aminoimidazole (C₃H₅N₃): ~83.09 g/mol

MW of 1-Bromo-3-phenylpropane (C₉H₁₁Br): ~199.09 g/mol

MW of Potassium Carbonate (K₂CO₃): ~138.21 g/mol

% Atom Economy = [186.25 / (83.09 + 199.09 + 138.21)] x 100 ≈ 44.3%

Sustainable Reagent and Catalyst Development

The development of sustainable and recyclable catalysts is a cornerstone of green synthesis. For the N-alkylation of imidazoles, several heterogeneous catalysts have been developed that offer advantages over homogeneous systems.

Acidic Zeolites: Solid acid catalysts like zeolites can be used for the N-alkylation of imidazoles with alcohols instead of alkyl halides. nih.gov In this "borrowing hydrogen" approach, the alcohol is temporarily oxidized to an aldehyde, which then reacts with the imidazole, followed by reduction. The only byproduct is water, leading to a much higher atom economy. nih.gov

Alkaline-Promoted Carbons: Activated carbons promoted with alkali metals (e.g., Cesium) have been shown to be effective solid base catalysts for N-alkylation under solvent-free conditions, often enhanced by ultrasound activation. uni-giessen.de

Propylene (B89431) Carbonate as a Green Alkylating Agent: To avoid the use of genotoxic alkyl halides, propylene carbonate has been developed as a green reagent for N-alkylation. It can act as both the solvent and the alkylating agent, proceeding via nucleophilic substitution with the loss of only water and carbon dioxide. austinpublishinggroup.commdpi.com

These catalytic systems are often reusable for multiple reaction cycles without significant loss of activity, reducing waste and cost. ciac.jl.cnresearchgate.net

Stereoselective Synthesis Approaches for Chiral Analogs

The creation of chiral analogs of this compound, where a stereocenter is present in the phenylpropyl side chain, requires stereoselective synthetic methods. While direct asymmetric N-alkylation of 2-aminoimidazole with a prochiral electrophile is not well-documented, principles from asymmetric catalysis can be conceptually applied.

Asymmetric Catalysis in Phenylpropyl Moiety Introduction

The primary strategy for achieving enantioselectivity in this context would involve an asymmetric N-alkylation reaction. This could potentially be realized through the use of a chiral catalyst that can control the stereochemical outcome of the C-N bond formation.

Chiral Phase-Transfer Catalysis (PTC): A promising approach is the use of chiral phase-transfer catalysts, often derived from Cinchona alkaloids. austinpublishinggroup.comresearchgate.net In a biphasic system (e.g., aqueous NaOH and an organic solvent), the deprotonated imidazole anion forms a chiral ion pair with the catalyst. This chiral complex then reacts with the alkylating agent. If a prochiral electrophile were used, such as a 3-phenyl-3-substituted-propyl halide, the catalyst could shield one face of the electrophile, leading to a preferential attack and the formation of one enantiomer of the product in excess. uni-giessen.de While highly successful for the α-alkylation of carbonyl compounds, applying this to the N-alkylation of an imidazole with a simple alkyl halide for creating a chiral center is a developing area. researchgate.net

Table 2: Conceptual Asymmetric N-Alkylation using a Chiral Phase-Transfer Catalyst

| Entry | Substrate | Electrophile | Chiral Catalyst | Base | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 2-Aminoimidazole | 1-Bromo-1,3-diphenylpropane | (S)-Cinchona Alkaloid Derivative | 50% aq. KOH | Toluene, 25°C | High | Potentially High |

| 2 | 2-Aminoimidazole | 3-Phenyl-propyl-mesylate | Chiral Phosphonium Salt | Cs₂CO₃ | CH₂Cl₂/H₂O | Moderate | To be determined |

The development of such a stereoselective method would be a significant advancement, providing access to enantiomerically pure analogs of this compound for applications where specific stereochemistry is crucial, such as in pharmacology.

Chiral Auxiliary-Mediated Synthesis of Enantiomers

The synthesis of specific enantiomers of a chiral compound can be achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netwikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a powerful tool in asymmetric synthesis. nih.gov

While specific examples for the chiral auxiliary-mediated synthesis of this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to its synthesis. A hypothetical synthetic approach could involve the attachment of a chiral auxiliary to a precursor of the imidazole ring. For instance, a chiral oxazolidinone, a widely used auxiliary, could be acylated with a reagent that will ultimately form part of the imidazole backbone. rsc.org The steric hindrance provided by the auxiliary would then direct the subsequent cyclization and amination steps, leading to the formation of one enantiomer in excess.

The choice of chiral auxiliary is critical and can influence both the diastereoselectivity of the key stereocenter-forming step and the ease of its subsequent removal. Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. nih.gov

Illustrative Example of Chiral Auxiliary-Mediated Synthesis:

A potential synthetic route could start with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, which is then N-acylated. The resulting intermediate would then undergo a series of reactions, including cyclization with a suitable amine and the phenylpropyl moiety, to form the imidazole ring. The diastereomeric ratio of the product would be determined by the directing effect of the chiral auxiliary. Subsequent cleavage of the auxiliary would yield the desired enantiomer of this compound.

Below is a hypothetical data table illustrating the potential outcomes of using different chiral auxiliaries in such a synthesis.

| Chiral Auxiliary | Diastereomeric Excess (d.e.) | Major Diastereomer |

| Evans' Oxazolidinone | >95% | (R)-enantiomer favored |

| Camphorsultam | >90% | (S)-enantiomer favored |

| Pseudoephedrine | ~85% | (R)-enantiomer favored |

This data is illustrative and intended to demonstrate the concept of chiral auxiliary-mediated synthesis.

Diastereoselective Synthesis of Structural Variants

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. This is particularly relevant when creating structural variants of this compound that may contain additional chiral centers on the phenylpropyl side chain or the imidazole ring.

One common strategy for diastereoselective synthesis is to use a substrate that already contains a stereocenter. This existing stereocenter can influence the stereochemical outcome of subsequent reaction steps, a phenomenon known as substrate-controlled diastereoselection. For instance, if a chiral starting material is used for the synthesis of the phenylpropyl side chain, the stereochemistry of this side chain can direct the formation of new stereocenters during the construction of the imidazole ring.

Another approach is reagent-controlled diastereoselection, where a chiral reagent or catalyst is used to favor the formation of one diastereomer over others. This method offers flexibility as the stereochemical outcome can often be tuned by simply changing the chiral catalyst.

Hypothetical Application to Structural Variants:

Consider the synthesis of a variant of this compound with a hydroxyl group on the phenylpropyl chain. The relative stereochemistry of this hydroxyl group and any stereocenter on the imidazole ring would define the diastereomers. A diastereoselective reduction of a ketone precursor using a chiral reducing agent, such as a CBS catalyst, could establish the stereochemistry of the hydroxyl group with high selectivity.

The following table illustrates a hypothetical diastereoselective reaction to produce a structural variant of the target compound.

| Reaction Type | Chiral Reagent/Substrate | Diastereomeric Ratio (d.r.) |

| Ketone Reduction | (R)-CBS Catalyst | 98:2 |

| Aldol (B89426) Reaction | Chiral Substrate with (S)-stereocenter | 90:10 |

| Michael Addition | Organocatalyst | 95:5 |

This data is for illustrative purposes to explain the principles of diastereoselective synthesis.

Advanced Structural and Conformational Investigations of 1 3 Phenylpropyl 1h Imidazol 2 Amine

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods are fundamental to determining the structure of a molecule in both solution and the solid state. By probing how the molecule interacts with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and electronic environment can be deduced.

Advanced NMR Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 1-(3-Phenylpropyl)-1H-imidazol-2-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its solution-state structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. Key regions would include:

Aromatic Region (approx. 7.1-7.3 ppm): Signals corresponding to the five protons of the phenyl group.

Imidazole (B134444) Ring (approx. 6.5-7.0 ppm): Two signals for the protons on the imidazole ring.

Alkyl Chain (approx. 2.0-4.0 ppm): Three sets of signals for the methylene (B1212753) (-CH₂-) groups of the propyl chain.

Amine Group (variable): A broad signal for the -NH₂ protons, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. This would confirm the presence of the phenyl, propyl, and imidazole carbons. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to distinguish between CH, CH₂, and CH₃ groups.

Conformational Analysis: The flexibility of the phenylpropyl chain allows for multiple conformations (rotational isomers) in solution. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be employed to study through-space interactions between protons. For instance, correlations between the protons of the phenyl ring and the propyl chain would help determine the preferred spatial orientation of these two groups relative to each other.

Table 1: Predicted ¹H NMR Chemical Shift Regions for this compound This table is illustrative and based on typical values for similar structural motifs.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl Protons | ~ 7.1 - 7.3 | Multiplet |

| Imidazole Protons | ~ 6.5 - 7.0 | Doublets |

| N-CH₂ (Propyl) | ~ 3.8 - 4.1 | Triplet |

| C-CH₂-C (Propyl) | ~ 2.0 - 2.3 | Multiplet |

| Phenyl-CH₂ (Propyl) | ~ 2.6 - 2.8 | Triplet |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are excellent for identifying functional groups and studying their local chemical environment, such as through hydrogen bonding.

For this compound, key vibrational modes would include:

N-H Stretching: The primary amine (-NH₂) group would exhibit characteristic stretches, typically in the 3300-3500 cm⁻¹ region in the IR spectrum. The presence of one or two distinct bands can provide information on hydrogen bonding.

Aromatic C-H Stretching: Signals just above 3000 cm⁻¹ would confirm the presence of the phenyl and imidazole C-H bonds.

Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹ would correspond to the propyl chain.

C=N and C=C Stretching: Vibrations associated with the imidazole and phenyl rings would appear in the 1450-1650 cm⁻¹ region.

N-H Bending: A bending vibration for the amine group would be expected around 1600 cm⁻¹.

Comparing FT-IR and Raman spectra provides complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

Table 2: Expected Key Vibrational Frequencies for this compound This table is illustrative, showing typical frequency ranges for the primary functional groups.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | FT-IR | 3300 - 3500 |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2960 |

| C=N / C=C Stretch (Ring) | FT-IR, Raman | 1450 - 1650 |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electron systems. The phenyl and imidazole rings in the target molecule contain conjugated π-systems, which would lead to characteristic absorptions in the UV region (typically 200-400 nm). The precise position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent environment and the electronic communication between the aromatic rings. While this compound is not expected to be strongly fluorescent, emission spectroscopy could be used to probe for any weak fluorescence, which would provide further insight into its excited electronic states.

Solid-State Structural Elucidation

While NMR and other spectroscopic methods describe the molecule's structure in solution, X-ray diffraction techniques are required to determine its precise three-dimensional arrangement in the solid state.

Single-Crystal X-ray Diffraction for Crystal Packing and Intermolecular Interactions (Beyond Basic Identification)

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Beyond simple structural confirmation, a detailed crystallographic analysis would focus on intermolecular interactions that dictate the crystal packing. Given the molecule's structure, key interactions would likely include:

Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, and the nitrogen atoms of the imidazole ring are potential acceptors. A network of N-H···N hydrogen bonds would be a primary organizing force in the crystal lattice, potentially forming dimers, chains, or more complex three-dimensional networks.

C-H···π Interactions: The hydrogen atoms of the propyl chain or the aromatic rings could interact with the electron clouds of the phenyl or imidazole rings, further stabilizing the crystal structure.

Powder X-ray Diffraction for Polymorphism and Amorphous Forms

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline powder sample. While it does not provide the atomic-level detail of a single-crystal study, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase.

The primary application of PXRD in an advanced investigation would be to study polymorphism—the ability of a compound to exist in multiple different crystal forms. Different polymorphs can have distinct physical properties. By analyzing samples prepared under various crystallization conditions (e.g., different solvents, temperatures), PXRD could be used to identify if this compound forms multiple polymorphs. PXRD is also effective at distinguishing between crystalline material (which gives sharp diffraction peaks) and amorphous solid (which produces a broad, featureless halo), providing information on the long-range order within the solid sample.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Conformational Analysis and Dynamics

The three-dimensional structure and dynamic behavior of this compound are dictated by the rotational freedom around its single bonds. A comprehensive understanding of its conformational landscape is crucial for elucidating its molecular recognition properties and potential biological activity. Due to the absence of direct experimental studies on this specific molecule, this section will draw upon computational and spectroscopic investigations of structurally related compounds to provide insights into its likely conformational preferences and dynamic processes.

Investigation of Rotational Isomers and Conformation Preferences

The conformational flexibility of this compound primarily arises from rotation around the C-C bonds of the phenylpropyl chain and the C-N bond connecting this chain to the imidazole ring. Theoretical studies, particularly using Density Functional Theory (DFT), on similar N-alkylated imidazoles and phenylalkylamines provide a framework for predicting the stable conformers of this molecule. nih.govchemrxiv.orgnih.gov

Furthermore, studies on flexible alkyl chains attached to aromatic rings indicate that the terminal phenyl group will likely adopt a limited number of preferred orientations. sciforum.net The interplay between steric repulsion and potential weak intramolecular interactions, such as π-π stacking between the phenyl and imidazole rings, could influence the conformational equilibrium. However, the length of the propyl linker may preclude significant π-π stacking. The most stable conformers are likely to be those with an extended alkyl chain, minimizing steric interactions.

To illustrate the potential conformational space, the following table presents hypothetical relative energies of possible rotational isomers based on DFT calculations performed on analogous systems. These calculations often identify several low-energy conformers.

Table 1: Hypothetical Relative Energies of Predominant Rotational Isomers of this compound (Based on Analogous Systems)

| Conformer | Dihedral Angle (N1-Cα-Cβ-Cγ) | Dihedral Angle (Cα-Cβ-Cγ-Cphenyl) | Relative Energy (kcal/mol) |

| A (Anti-Anti) | ~180° | ~180° | 0.00 |

| B (Anti-Gauche) | ~180° | ~60° | 0.5 - 1.5 |

| C (Gauche-Anti) | ~60° | ~180° | 0.8 - 2.0 |

| D (Gauche-Gauche) | ~60° | ~60° | 1.5 - 3.0 |

Note: The data in this table is illustrative and derived from computational studies on structurally similar molecules. It serves to represent the likely conformational preferences.

Dynamic NMR Spectroscopy for Molecular Motion Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating molecular motions that occur on the NMR timescale, such as bond rotations and ring inversions. researchgate.net For this compound, DNMR could potentially be used to study the rotational barriers of the flexible phenylpropyl side chain.

At sufficiently low temperatures, the rotation around the single bonds of the phenylpropyl chain would be slow on the NMR timescale, leading to distinct signals for the protons in each unique conformational environment. As the temperature is increased, the rate of rotation increases. When the rate of interconversion between conformers becomes comparable to the difference in their resonance frequencies, the corresponding NMR signals will broaden. At even higher temperatures, if the rotation becomes fast on the NMR timescale, the broadened signals will coalesce into a single, time-averaged signal.

Studies on other flexible N-alkyl imidazoles have demonstrated the utility of DNMR in probing such dynamic processes. researchgate.netresearchgate.net For instance, variable temperature NMR experiments could provide information on the energy barriers to rotation for the C-N and C-C bonds in the phenylpropyl substituent.

The expected dynamic processes that could be studied by DNMR include:

Rotation around the N1-Cα bond.

Rotation around the Cα-Cβ bond.

Rotation around the Cβ-Cγ bond.

The following table provides hypothetical activation energies for these rotational processes, based on values reported for similar molecular fragments.

Table 2: Hypothetical Activation Energies for Rotational Processes in this compound (Based on Analogous Systems)

| Rotational Bond | Technique | Solvent | Hypothetical Activation Energy (ΔG‡, kcal/mol) |

| N1-Cα | Dynamic 1H NMR | CDCl₃ | 5 - 10 |

| Cα-Cβ | Dynamic 1H NMR | CDCl₃ | 3 - 6 |

| Cβ-Cγ | Dynamic 1H NMR | CDCl₃ | 3 - 5 |

Note: The data in this table is hypothetical and based on typical energy barriers for single bond rotations in organic molecules. It is intended to illustrate the potential application of dynamic NMR.

Circular Dichroism Spectroscopy for Chiral Conformers

If stable chiral conformers of this compound were to exist, CD spectroscopy, in conjunction with quantum chemical calculations, could be employed to study their stereochemistry. mdpi.comacs.org For example, if the rotation around the N1-C(phenylpropyl) bond were restricted, it could lead to the existence of stable atropisomers.

In such a scenario, each enantiomeric conformer would produce a CD spectrum that is equal in magnitude but opposite in sign. The experimental CD spectrum would be a population-weighted average of the spectra of all contributing conformers. By comparing the experimental spectrum with the theoretically calculated spectra for different conformers, it would be possible to gain insights into the predominant solution-phase conformation and potentially the absolute configuration of the dominant conformer. mdpi.com

The application of CD spectroscopy to study chiral N-heterocyclic carbene precursors has demonstrated the power of this technique in assigning the absolute configuration of stereogenic centers within substituted imidazole rings. mdpi.com Although the target molecule lacks a permanent stereocenter, the principles of using CD to probe conformational chirality would still apply if stable chiral conformers are present.

Table 3: Hypothetical Application of Circular Dichroism to Chiral Conformers

| Chiral Conformer | Predicted Cotton Effect at λmax | Method |

| (P)-atropisomer | Positive | Theoretical (TD-DFT) |

| (M)-atropisomer | Negative | Theoretical (TD-DFT) |

Note: This table is purely illustrative of how CD spectroscopy could be applied if this compound were to exhibit atropisomerism. The existence of such stable conformers has not been experimentally verified.

Computational and Theoretical Studies on 1 3 Phenylpropyl 1h Imidazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecular properties. These methods are essential for understanding the intrinsic electronic characteristics of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. scispace.comnih.gov For 1-(3-Phenylpropyl)-1H-imidazol-2-amine, a DFT analysis, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and predict a variety of electronic properties. nih.gov

Key parameters obtained from DFT calculations include the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map would identify the electron-rich and electron-deficient regions of the molecule, highlighting the nitrogen atoms of the imidazole (B134444) ring and the amino group as likely sites for electrophilic attack, while the phenyl ring would also exhibit distinct electronic features. These calculations are crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Illustrative DFT-Calculated Parameters for this compound This table contains hypothetical data for illustrative purposes.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -785.4 Hartree | Indicates the overall stability of the optimized molecular structure. |

| Dipole Moment | 3.2 Debye | Quantifies the molecule's overall polarity, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charge (N of NH2) | -0.85 e | Shows the partial charge on the amino nitrogen, indicating it is a nucleophilic center. |

| Mulliken Atomic Charge (N1 of Imidazole) | -0.65 e | Indicates a nucleophilic site on the imidazole ring. |

Ab Initio Calculations for High-Accuracy Energetics

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive than DFT, can provide higher accuracy for energetic properties.

For this compound, these high-level calculations would be used to obtain precise values for bond dissociation energies, reaction enthalpies, and activation barriers for potential chemical transformations. This information is vital for understanding the molecule's thermodynamic stability and kinetic reactivity.

Frontier Molecular Orbital Analysis and Fukui Functions

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Fukui functions are derived from changes in electron density and are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, this analysis would pinpoint specific atoms on the imidazole ring, the amino group, and the phenylpropyl chain that are most susceptible to different types of chemical reactions.

Illustrative FMO and Reactivity Descriptors This table contains hypothetical data for illustrative purposes.

| Descriptor | Hypothetical Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicates high kinetic stability and low chemical reactivity. |

| Chemical Hardness (η) | 2.7 eV | A measure of resistance to change in electron distribution; higher value means more stable. |

| Electrophilicity Index (ω) | 2.5 eV | Quantifies the ability of the molecule to accept electrons. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are governed by a force field, which is a set of parameters that defines the potential energy of the system.

Conformational Sampling and Stability in Various Environments

The this compound molecule possesses significant conformational flexibility due to the rotatable bonds in the phenylpropyl chain. MD simulations would be used to explore the potential energy surface of the molecule and identify its most stable conformations (rotamers). uantwerpen.be By simulating the molecule in a vacuum or in different environments (e.g., nonpolar or polar solvents), researchers can determine how intermolecular interactions influence its preferred shape. This is crucial for understanding how the molecule might fit into a biological receptor or interact with other molecules.

Solvent Effects on Molecular Conformation and Dynamics

The presence of a solvent can have a profound impact on a molecule's structure and behavior. MD simulations are particularly useful for studying these effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (like water or chloroform), one can observe how the solvent organizes around the solute and how hydrogen bonding and other non-covalent interactions affect its conformation. mdpi.com

Radial distribution functions (RDFs) can be calculated from the simulation trajectory to quantify the probability of finding solvent molecules at a certain distance from specific atoms on the solute. This provides a detailed picture of the solvation shell and helps explain properties like solubility and the stabilization of different molecular conformations in solution. uantwerpen.be

Interaction Dynamics with Model Biological Membranes (as a research tool)

Molecular dynamics (MD) simulations are a powerful tool for understanding how a molecule like this compound might interact with and permeate cell membranes. mdpi.com Given its amphipathic nature, with a hydrophobic phenylpropyl group and a polar 2-amino-imidazole headgroup, the compound is expected to exhibit significant interactions with lipid bilayers, which are fundamental to its absorption, distribution, and potential cytotoxicity.

An MD simulation could be set up using a model membrane, such as a dipalmitoylphosphatidylcholine (DPPC) bilayer, solvated in a water box. mdpi.com The simulation would track the movement of the compound relative to the lipid molecules over time (e.g., 100-200 nanoseconds), providing insights into its preferred location, orientation, and effects on membrane properties. nih.gov

Hypothetical Research Findings: It is hypothesized that this compound would initially associate with the polar headgroup region of the lipid bilayer, facilitated by hydrogen bonding between its 2-amino group and the phosphate (B84403) groups of the lipids. Subsequently, the hydrophobic phenylpropyl tail would likely insert into the acyl chain region of the membrane. This insertion could lead to localized disruption of the lipid packing, potentially increasing membrane fluidity and permeability. mdpi.com Key metrics to be analyzed would include the potential of mean force (PMF) to calculate the free energy barrier for membrane permeation, changes in the area per lipid, bilayer thickness, and the deuterium (B1214612) order parameter of the lipid acyl chains. researchgate.net

| Parameter | Value/Condition | Hypothesized Outcome/Observation |

|---|---|---|

| Model Membrane | 128-lipid DPPC Bilayer | Standard model for eukaryotic cell membranes. |

| Force Field | CHARMM36m / GROMOS54a7 | Accurately models lipid and small molecule interactions. |

| Simulation Time | 200 ns | Sufficient to observe initial binding, insertion, and local membrane effects. |

| Area per Lipid | Calculated Average | Expected to show a slight increase, indicating membrane fluidization. |

| Bilayer Thickness | Calculated Average | Expected to show a minor decrease in the vicinity of the molecule. |

| Permeation Energy Barrier (from PMF) | ~45-55 kJ/mol | A moderate barrier suggesting the possibility of passive diffusion across the membrane. |

Molecular Docking and Virtual Screening (Research Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in identifying potential biological targets and elucidating binding mechanisms. nih.gov

Prediction of Potential Binding Sites on Model Proteins or Enzymes

Given the prevalence of the imidazole scaffold in enzyme inhibitors, this compound could be docked against a panel of model proteins to predict potential binding interactions. nih.govnih.gov Plausible targets include protein kinases, cytochrome P450 enzymes, and G-protein coupled receptors (GPCRs), all of which are known to possess binding pockets that can accommodate such structures.

For this theoretical study, three model proteins are selected: Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation; Sterol 14-α demethylase (CYP51), a key fungal enzyme; and the Dopamine D4 Receptor (DRD4), a GPCR involved in neurotransmission. Virtual screening would involve docking the 3D structure of this compound into the known binding sites of these proteins. The output is typically a binding energy or docking score, which estimates the binding affinity.

Hypothetical Research Findings: The docking scores would suggest the likelihood of this compound binding to these targets. A lower binding energy indicates a more favorable interaction. It is hypothesized that the compound would show favorable binding to all three targets, with the phenylpropyl tail occupying hydrophobic pockets and the amino-imidazole group forming specific hydrogen bonds.

| Model Protein Target (PDB ID) | Binding Site Location | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| COX-2 (4COX) | Inhibitor Channel | -8.9 | Val523, Ala527, Ser530 |

| CYP51 (1EA1) | Heme-binding site | -9.5 | Tyr132, Met508, Heme Iron |

| Dopamine D4 Receptor (5WIU) | Orthosteric Pocket | -8.2 | Asp115, Phe345, Ser197 |

Ligand-Protein Interaction Profiling for Hypothesis Generation

Following the initial docking, a detailed analysis of the ligand-protein interactions in the predicted binding poses is essential for generating hypotheses about the compound's mechanism of action. This involves identifying specific non-covalent interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking.

Hypothetical Research Findings: For the COX-2 enzyme, the phenylpropyl group would likely occupy the hydrophobic channel, making van der Waals contacts with residues like Val523 and Ala527. The 2-amino group could form a critical hydrogen bond with the hydroxyl group of Ser530. For CYP51, the imidazole nitrogen might coordinate with the heme iron, a common mechanism for azole antifungals, while the phenyl group could form π-π stacking interactions with aromatic residues like Tyr132. nih.gov In the DRD4 receptor, the protonated amine could form a salt bridge with the conserved Asp115, a key interaction for many aminergic GPCR ligands. These detailed profiles allow for the generation of specific hypotheses, for instance, that the compound may act as a competitive inhibitor of COX-2 or an antagonist at the DRD4 receptor.

| Functional Group of Ligand | Interaction Type | Interacting Residue(s) in COX-2 |

|---|---|---|

| Phenyl Ring | Hydrophobic / π-Alkyl | Val523, Leu352, Ala527 |

| Propyl Chain | Hydrophobic | Leu531, Met522 |

| Imidazole Ring | π-Alkyl | Val349 |

| 2-Amino Group (NH2) | Hydrogen Bond (Donor) | Ser530 (Sidechain OH) |

| Imidazole NH | Hydrogen Bond (Donor) | Arg120 (Backbone C=O) |

Pharmacophore Modeling for Structural Feature Identification

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. dovepress.com Such a model can be generated based on the ligand's structure and its interaction profile within a protein binding site (structure-based) or by aligning a set of known active molecules (ligand-based). For this compound, a structure-based pharmacophore could be derived from its docked pose within a model target, like CYP51.

Hypothetical Research Findings: The resulting pharmacophore model would consist of several key features: a hydrogen bond donor (from the 2-amino group), a hydrogen bond acceptor (from the imidazole nitrogen), an aromatic feature (from the phenyl ring), and a hydrophobic feature (representing the propyl chain). This model serves as a 3D query to search large chemical databases for structurally diverse molecules that possess the same essential features in the correct spatial arrangement, potentially identifying novel compounds with similar biological activity. nih.gov

| Feature Type | Associated Functional Group | Hypothetical Spatial Coordinate (Å) |

|---|---|---|

| Aromatic Ring (AR) | Phenyl Group | (12.5, 5.3, 21.8) |

| Hydrophobic (HY) | Propyl Chain | (10.1, 4.7, 20.5) |

| Hydrogen Bond Donor (HBD) | 2-Amino Group | (6.2, 3.1, 18.9) |

| Hydrogen Bond Acceptor (HBA) | Imidazole N3 | (7.8, 2.5, 19.4) |

| Positive Ionizable (PI) | Protonated Imidazole/Amine | (6.5, 2.8, 19.1) |

Investigation of Biochemical and Cellular Interactions of 1 3 Phenylpropyl 1h Imidazol 2 Amine in Research Models

Enzyme Interaction Studies (In Vitro)

In vitro enzyme interaction studies are fundamental in pharmacology and toxicology to determine if a compound can modulate the activity of specific enzymes. These studies are critical for understanding a compound's potential therapeutic effects or its risk of drug-drug interactions.

Assays for Potential Enzyme Inhibition or Activation

To assess the effect of 1-(3-Phenylpropyl)-1H-imidazol-2-amine on enzyme activity, a panel of relevant enzymes would typically be selected based on the compound's structural similarity to known enzyme substrates or inhibitors. Standard assays would involve incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation or substrate depletion is then measured, often using spectrophotometric, fluorometric, or radiometric methods. A decrease in the reaction rate would suggest inhibition, while an increase would indicate activation.

Kinetic Characterization of Enzyme Modulation

Should any significant enzyme modulation be observed, further kinetic studies would be necessary to characterize the nature and potency of the interaction. For enzyme inhibitors, the half-maximal inhibitory concentration (IC50) is determined by testing a range of compound concentrations. The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) are then elucidated through analyses such as Lineweaver-Burk or Dixon plots. These parameters provide a quantitative measure of the inhibitor's affinity for the enzyme.

Mechanism of Enzyme Interaction

Understanding the precise mechanism of interaction at a molecular level is a key objective. This can be investigated through various biophysical techniques. For instance, X-ray crystallography of the enzyme-compound complex can provide a detailed three-dimensional view of the binding site and the specific molecular interactions. Other techniques, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), can be used to measure the thermodynamic parameters of binding, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Receptor Binding Studies (In Vitro/Cell-Free Systems)

Receptor binding studies are essential to determine if a compound can bind to specific receptors, which is often the initial step in a drug's mechanism of action. These experiments are typically conducted using cell membranes that are rich in the receptor of interest or with purified receptors in cell-free systems.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a common method to determine the affinity of a compound for a receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with the receptor preparation. The specific binding of the radioligand is measured in the presence of increasing concentrations of the unlabeled test compound, in this case, this compound. The ability of the test compound to displace the radioligand is a measure of its own affinity for the receptor.

Competition Binding Experiments with Known Ligands

Competition binding experiments are a cornerstone of receptor pharmacology. By competing with a known radiolabeled ligand, the affinity (expressed as the inhibition constant, Ki) of the test compound for the receptor can be determined. These experiments can also provide insights into whether the compound binds to the same site as the known ligand (orthosteric binding) or to a different site (allosteric binding), which may modulate the receptor's function in a different manner.

Receptor Subtype Selectivity Profiling

There is no publicly available data from receptor binding assays or functional assays that detail the selectivity profile of this compound against a panel of receptor subtypes. Such studies are crucial for understanding the potential therapeutic applications and off-target effects of a compound. Without this information, the specific receptors through which this compound may exert its effects remain unknown.

Ion Channel Modulatory Activity (In Vitro Electrophysiology in Research Models)

Detailed investigations into the effects of this compound on the function of various ion channels are not present in the available literature.

Patch-Clamp Studies on Recombinant Ion Channels

No published studies utilizing patch-clamp electrophysiology to examine the direct interaction of this compound with recombinant ion channels expressed in model cell systems (e.g., HEK-293 or CHO cells) were identified. This technique is fundamental for determining whether a compound acts as a blocker, opener, or modulator of specific ion channels.

Modulation of Ion Flux in Cellular Systems

Similarly, there is a lack of data from studies measuring the effect of this compound on ion flux in cellular systems. Techniques such as fluorescent imaging with ion-sensitive dyes or atomic absorption spectroscopy are commonly used to assess the modulation of ion movement across cell membranes.

Structure-Activity Relationship for Ion Channel Interactions

In the absence of data on the ion channel activity of this compound and its analogs, no structure-activity relationships for ion channel interactions can be established.

Investigation of Intracellular Signaling Pathway Modulation (Research Context)

The influence of this compound on intracellular signaling pathways has not been reported in the scientific literature.

Analysis of Downstream Signaling Cascades in Model Cells

There are no available studies that have analyzed the effects of this compound on downstream signaling cascades, such as the activation or inhibition of key signaling proteins (e.g., kinases, phosphatases) or the production of second messengers (e.g., cAMP, IP3).

Protein Phosphorylation and Dephosphorylation Studies

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes. Investigating the effect of a novel compound on phosphorylation cascades can provide insights into its mechanism of action and potential cellular targets.

In a research setting, the impact of this compound on protein phosphorylation would be assessed using various techniques. A common approach involves treating cultured cells (e.g., human cancer cell lines or primary cells) with the compound and subsequently analyzing the phosphorylation status of key signaling proteins. This is often accomplished using phospho-specific antibodies in techniques such as Western blotting or high-content screening arrays. For instance, a pyrazole-benzimidazole derivative, AT9283, was found to inhibit the phosphorylation of Syk-dependent downstream signaling proteins in mast cells, suggesting a potential mechanism for its anti-allergic effects. nih.gov

Hypothetical Research Findings:

Were such studies to be conducted on this compound, one might hypothesize a range of outcomes. For example, the compound could potentially inhibit or activate specific protein kinases or phosphatases, leading to altered phosphorylation of their substrates. The table below illustrates a hypothetical outcome of a kinase inhibitor screening assay.

Table 1: Hypothetical Kinase Phosphorylation Profile in Response to this compound

| Kinase Target | % Inhibition (at 10 µM) |

|---|---|

| Protein Kinase A (PKA) | 15% |

| Protein Kinase C (PKC) | 22% |

| Mitogen-activated protein kinase (MAPK) | 68% |

| Spleen tyrosine kinase (Syk) | 8% |

| c-Jun N-terminal kinase (JNK) | 75% |

This data is illustrative and not based on experimental results.

Gene Expression Profiling in Response to Compound Exposure (Research focus, not therapeutic)

Gene expression profiling provides a broad overview of the cellular response to a chemical compound by measuring the expression levels of thousands of genes simultaneously. This technique can help identify the biological pathways and molecular functions that are perturbed by the compound. The principal hypothesis is that chemical-specific patterns of altered gene expression will be revealed through high-density microarray or RNA-sequencing analysis of tissues from exposed organisms. nih.gov

For this compound, a typical research study would involve exposing a relevant cell line to the compound for various durations. RNA would then be extracted, and gene expression changes would be quantified. Analysis of these patterns could reveal if the compound induces, for example, a stress response, cell cycle arrest, or modulates inflammatory pathways. nih.gov

Hypothetical Research Findings:

A hypothetical gene expression study on this compound might reveal the modulation of genes involved in specific signaling pathways. The following table provides a hypothetical list of differentially expressed genes.

Table 2: Hypothetical Gene Expression Changes in a Human Cell Line Exposed to this compound

| Gene Symbol | Gene Name | Fold Change | Pathway |

|---|---|---|---|

| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | +2.5 | MAPK Signaling |

| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | +2.1 | MAPK Signaling |

| IL6 | Interleukin 6 | +3.0 | Inflammatory Response |

| TNF | Tumor necrosis factor | +2.8 | Inflammatory Response |

| CDKN1A | Cyclin dependent kinase inhibitor 1A | +1.8 | Cell Cycle Regulation |

This data is illustrative and not based on experimental results.

Exploration of Metabolite Formation and Transformation Pathways (In Vitro)

Understanding the metabolic fate of a compound is crucial in research to assess its stability and potential for forming active or reactive metabolites. In vitro metabolism studies are typically the first step in this process.

Identification of Phase I and Phase II Metabolites in Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. nih.gov To identify metabolites of this compound, the compound would be incubated with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors. The resulting mixture would then be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and identify potential metabolites. bioivt.com

Phase I reactions typically involve oxidation, reduction, or hydrolysis, making the compound more polar. Phase II reactions involve conjugation with endogenous molecules like glucuronic acid, sulfate (B86663), or glutathione, further increasing water solubility to facilitate excretion.

Hypothetical Research Findings:

A study on the in vitro metabolism of this compound in human liver microsomes could hypothetically identify several metabolites.

Table 3: Hypothetical Phase I and Phase II Metabolites of this compound Identified in Human Liver Microsomes

| Metabolite | Proposed Biotransformation | Metabolic Phase |

|---|---|---|

| M1 | Hydroxylation of the phenyl ring | Phase I |

| M2 | N-dealkylation of the propyl chain | Phase I |

| M3 | Oxidation of the imidazole (B134444) ring | Phase I |

| M4 | Glucuronidation of hydroxylated metabolite (M1) | Phase II |

This data is illustrative and not based on experimental results.

Enzymatic Pathways Involved in Compound Biotransformation

To identify the specific enzymes responsible for the metabolism of this compound, reaction phenotyping studies would be conducted. This can involve using a panel of recombinant human CYP enzymes to see which ones metabolize the compound. Alternatively, selective chemical inhibitors of specific CYP enzymes can be used in incubations with liver microsomes.

Stability Studies in Biological Matrices (for research purposes, not pharmacokinetics)

The stability of a compound in biological matrices such as plasma or microsomal preparations is an important parameter in research. For this compound, its stability would be assessed by incubating it in these matrices and measuring its disappearance over time. This provides an indication of its susceptibility to enzymatic degradation. Some studies have shown that structural modifications, such as chain ramification in related imidazole compounds, can significantly enhance enzymatic stability. nih.gov

Hypothetical Research Findings:

A stability study of this compound in human liver microsomes might yield the following hypothetical data.

Table 4: Hypothetical Stability of this compound in Human Liver Microsomes

| Time (minutes) | % Parent Compound Remaining |

|---|---|

| 0 | 100 |

| 15 | 85 |

| 30 | 65 |

| 60 | 40 |

This data is illustrative and not based on experimental results.

Structure Activity Relationship Sar Studies and Analogue Development Based on 1 3 Phenylpropyl 1h Imidazol 2 Amine Scaffold

Systematic Structural Modifications of the Imidazole (B134444) Ring

The imidazole ring is a critical component of the 1-(3-phenylpropyl)-1H-imidazol-2-amine scaffold, offering sites for modification that can significantly influence its physicochemical properties and biological activity.

Substitution Pattern Effects on Research Activity

The introduction of substituents at the C4 and C5 positions of the imidazole ring can modulate the compound's electronic properties, steric profile, and potential for hydrogen bonding. This, in turn, can affect its interaction with biological targets. For instance, the addition of small alkyl groups could enhance lipophilicity, potentially improving cell membrane permeability. Conversely, introducing polar groups like hydroxyl or amino moieties could increase aqueous solubility and provide additional points for hydrogen bond interactions.

A hypothetical SAR study might explore the following substitutions:

| Compound | Substitution at C4 | Substitution at C5 | Hypothetical Activity |

| Parent Compound | H | H | Baseline |

| Analog 1 | CH₃ | H | Potentially Increased |

| Analog 2 | H | CH₃ | Potentially Increased |

| Analog 3 | Cl | H | Altered Electronic Profile |

| Analog 4 | H | NO₂ | Electron Withdrawing |

| Analog 5 | OH | H | Increased Polarity |

Heteroatom Replacement in the Imidazole Core

Replacing one of the nitrogen atoms in the imidazole ring with another heteroatom, such as sulfur (to form a thiazole) or oxygen (to form an oxazole), would fundamentally alter the core structure. Such changes would impact the ring's aromaticity, electron distribution, and hydrogen bonding capacity. These modifications can lead to significant changes in biological activity and target selectivity. For example, the replacement of a nitrogen atom might alter the pKa of the molecule, affecting its ionization state at physiological pH.

Derivatization of the 3-Phenylpropyl Side Chain

The 3-phenylpropyl side chain is another key feature of the molecule that can be systematically modified to probe its role in biological activity.

Homologation and Chain Length Variations

Varying the length of the alkyl chain connecting the phenyl and imidazole rings can provide insights into the optimal distance required for interaction with a biological target. Shortening or lengthening the propyl chain to ethyl, butyl, or pentyl, for instance, could affect the molecule's flexibility and its ability to adopt the correct conformation for binding.

| Compound | Alkyl Chain Length | Hypothetical Activity |

| Analog 6 | Ethyl (2 carbons) | Potentially Reduced |

| Parent Compound | Propyl (3 carbons) | Baseline |

| Analog 7 | Butyl (4 carbons) | Potentially Increased or Decreased |

| Analog 8 | Pentyl (5 carbons) | Potentially Reduced |

| Compound | Substitution on Phenyl Ring | Position | Electronic Effect | Hypothetical Activity |

| Parent Compound | H | - | Neutral | Baseline |

| Analog 9 | 4-Cl | para | Electron-withdrawing | Altered |

| Analog 10 | 4-OCH₃ | para | Electron-donating | Altered |

| Analog 11 | 3-NO₂ | meta | Strong electron-withdrawing | Significantly Altered |

| Analog 12 | 2-CH₃ | ortho | Electron-donating, Steric hindrance | Altered |

Introduction of Heteroatoms or Cyclic Structures

Replacing the phenyl ring with other cyclic structures, such as a cyclohexyl ring, would remove aromaticity and change the three-dimensional shape of that portion of the molecule. Introducing heteroatoms into the phenyl ring, to create pyridine (B92270) or other heterocyclic analogs, would alter the electronic and hydrogen-bonding properties. These modifications can be crucial for improving specificity and reducing off-target effects.

Modifications of the 2-Amine Group

The 2-amino group of the 2-aminoimidazole scaffold is a critical site for interaction with biological targets, often participating in hydrogen bonding. Modifications to this group can significantly impact the compound's activity by altering its electronic properties, steric profile, and hydrogen bonding capacity.

Alkylation or Acylation to Probe Hydrogen Bonding Capabilities

Alkylation and acylation of the 2-amino group are common strategies to investigate its role in molecular recognition. These modifications can modulate the hydrogen bond donor/acceptor properties of the amine.

Alkylation: The introduction of alkyl groups to the 2-amino moiety generally increases lipophilicity, which can influence cell permeability and interaction with hydrophobic pockets of a target protein. However, this often comes at the cost of reduced hydrogen bonding capability. For instance, converting the primary amine to a secondary or tertiary amine removes one or both hydrogen bond donors. In studies of related N-alkylimidazole derivatives, increasing the length of the alkyl chain on the imidazole ring has been shown to enhance antibacterial activity, suggesting that lipophilicity can be a key driver of potency in certain contexts. nih.gov N-methylation, a specific form of alkylation, can improve membrane permeability and make peptides more bioavailable. monash.edu

Acylation: Acylation of the 2-amino group introduces a carbonyl moiety, which can act as a hydrogen bond acceptor. This modification can also influence the electronic nature of the imidazole ring. Research on the acylation of 2-aminoimidazoles has shown that it is possible to achieve selective N2-acylation, which can be a valuable tool in creating derivatives with altered biological profiles. basicmedicalkey.com The resulting amide can participate in different hydrogen bonding interactions compared to the original amine.

The hypothetical effects of these modifications on the activity of this compound are summarized in the table below, based on general principles observed in related compounds.

| Modification Type | Substituent | Expected Impact on Hydrogen Bonding | Potential Effect on Biological Activity |

| Alkylation | Methyl | Reduces hydrogen bond donor capacity | May increase lipophilicity and cell permeability |

| Ethyl | Further reduces hydrogen bond donor capacity and increases steric bulk | May enhance binding to hydrophobic pockets | |

| Acylation | Acetyl | Removes hydrogen bond donor, introduces hydrogen bond acceptor | Could alter target interaction and metabolic stability |

| Benzoyl | Introduces a bulky, aromatic group and a hydrogen bond acceptor | May introduce new π-stacking interactions |

Formation of Cyclic Amine Derivatives

Incorporating the 2-amino group into a cyclic structure is a strategy to create more rigid analogues. This can lock the molecule into a more bioactive conformation and can also lead to the discovery of novel interactions with the biological target. The synthesis of cyclic amines can be achieved through various methods, including intramolecular cyclization reactions. mdpi.com

For the this compound scaffold, the 2-amino group could be incorporated into various saturated heterocyclic rings, such as piperidine (B6355638) or morpholine. The formation of such derivatives would significantly alter the spatial arrangement of substituents and could lead to compounds with improved selectivity or potency.

Design and Synthesis of Conformationally Constrained Analogs

The 3-phenylpropyl side chain of this compound is flexible and can adopt multiple conformations. To understand the bioactive conformation, researchers often design and synthesize conformationally constrained analogues. By reducing the number of accessible conformations, it is possible to identify the spatial arrangement required for optimal interaction with a biological target. nih.gov

Strategies to introduce conformational constraints include the incorporation of rings or double bonds into the flexible linker. For example, the phenylpropyl chain could be replaced with a more rigid structure, such as a phenylcyclopropyl group or a styrenyl moiety. The synthesis of such analogues often requires multi-step synthetic routes. nih.gov The biological evaluation of these constrained analogues can provide valuable insights into the topology of the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A validated QSAR model can then be used to predict the activity of newly designed compounds. mdpi.com

Descriptors Selection and Calculation

The first step in QSAR modeling is the calculation of molecular descriptors that numerically represent the physicochemical properties of the molecules. These descriptors can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP).

For a series of analogues of this compound, relevant descriptors would likely include those that capture the hydrophobicity of the phenylpropyl tail, the hydrogen bonding capacity of the 2-amino group, and the electronic properties of the imidazole ring. In QSAR studies of related benzimidazole (B57391) derivatives, descriptors related to electronic properties and lipophilicity have been shown to be important for predicting antibacterial activity. nih.govnih.gov

| Descriptor Class | Example Descriptors | Relevance to this compound Analogues |

| Electronic | HOMO/LUMO energies, Dipole moment | Describes the reactivity and polarity of the molecule. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule and its fit within a binding site. |

| Hydrophobic | LogP, Hydration energy | Quantifies the lipophilicity, which influences membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular graph. |

Model Development and Validation for Research Activities

Once the descriptors are calculated, a mathematical model is developed using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The goal is to create an equation that accurately predicts the biological activity based on the values of the selected descriptors.

The predictive power of a QSAR model must be rigorously validated. derpharmachemica.com Validation is typically performed using two main approaches:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the robustness and stability of the model using the training set data. basicmedicalkey.com

External Validation: The model's ability to predict the activity of a new set of compounds (the test set) that were not used in model development is evaluated. nih.gov

A statistically robust and validated QSAR model can be a powerful tool in the drug discovery process, enabling the prioritization of the synthesis of novel compounds with potentially improved activity. semanticscholar.org

Applications of 1 3 Phenylpropyl 1h Imidazol 2 Amine As a Chemical Probe or Research Tool

Development of Fluorescent Probes for Research Assays

Fluorescent probes are indispensable tools in molecular and cellular biology, enabling the visualization and quantification of biological processes. The development of such probes from a lead compound like "1-(3-Phenylpropyl)-1H-imidazol-2-amine" would involve chemical modification to incorporate a fluorophore, a molecule that emits light upon excitation at a specific wavelength.

The synthesis of a fluorescent probe based on "this compound" would necessitate the covalent attachment of a fluorophore. The primary amine group on the imidazole (B134444) ring is a prime site for such conjugation. A variety of fluorophores with different spectral properties could be employed, depending on the specific research application.

The general synthetic strategy would involve the reaction of the amine group of "this compound" with a fluorophore that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. This would result in the formation of a stable amide or thiourea bond, respectively, linking the compound to the fluorophore.

Hypothetical Synthesis Scheme:

| Reactant 1 | Reactant 2 | Reaction Type | Hypothetical Product |

| This compound | Fluorescein isothiocyanate (FITC) | Thiourea formation | FITC-conjugated this compound |

| This compound | Rhodamine B isothiocyanate | Thiourea formation | Rhodamine B-conjugated this compound |

| This compound | Dansyl chloride | Sulfonamide formation | Dansyl-conjugated this compound |

This table presents a hypothetical synthesis scheme for fluorophore-conjugated analogs of this compound, as no specific experimental data is currently available.

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity. nih.govnih.gov Fluorescent probes are frequently used in HTS assays due to their high sensitivity and amenability to automation.

A fluorescently labeled analog of "this compound" could be employed in HTS to identify its molecular targets. For instance, in a competitive binding assay, the fluorescent probe would be incubated with a potential biological target (e.g., a protein). A library of unlabeled compounds would then be screened for their ability to displace the fluorescent probe from the target, resulting in a decrease in the fluorescence signal. This would identify "hit" compounds that bind to the same target.